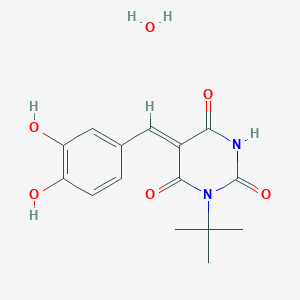![molecular formula C15H19N5O B5350973 6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.5]undec-9-yl)pyridine-2-carbonitrile.
Wirkmechanismus
The mechanism of action of 6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for the growth and survival of cancer cells and microorganisms. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. It has also been found to inhibit the activity of DNA topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and microorganisms, as well as to induce apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile in lab experiments include its potent biological activities, its unique structure and properties, and its potential for the development of new drugs. However, there are also some limitations to using this compound in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile. One direction is to further investigate its mechanism of action and identify the specific targets and pathways that are involved in its biological activities. Another direction is to optimize its synthesis method and develop new derivatives with improved properties and activities. Additionally, there is a need to evaluate the safety and efficacy of this compound in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.
Synthesemethoden
The synthesis of 6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile involves the reaction of 2-cyano-6-(1-methyl-1H-pyrazol-5-yl)pyridine with 1,4,9-triazaspiro[5.5]undecane-5,8-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of the desired product in good yield. This method has been optimized and validated by several research groups, and it is considered to be a reliable and efficient way to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess potent antibacterial and antifungal activities against several pathogenic microorganisms.
Eigenschaften
IUPAC Name |
6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19-10-7-17-14(21)15(19)5-8-20(9-6-15)13-4-2-3-12(11-16)18-13/h2-4H,5-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBULISYJKDSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

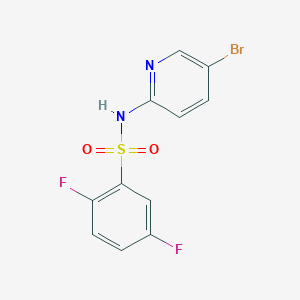
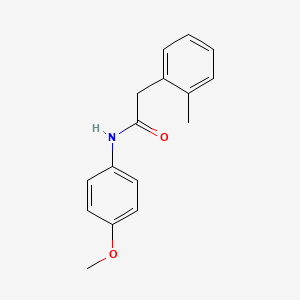

![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)
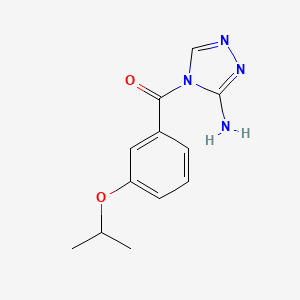
![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)
![N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
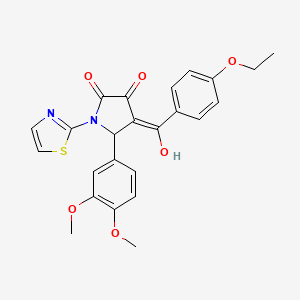
![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5350984.png)
